molecular formula C19H14F2N6O B12370236 Talazoparib-13C,d4

Talazoparib-13C,d4

Cat. No.: B12370236
M. Wt: 385.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-UWQIOMAISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Talazoparib-13C,d4 involves the incorporation of carbon-13 and deuterium into the Talazoparib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Talazoparib structure. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and isotopic labeling of the compound. The production is carried out under strict quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Talazoparib-13C,d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Talazoparib-13C,d4 is widely used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Used in studies of DNA repair mechanisms and enzyme activity.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

Talazoparib-13C,d4 exerts its effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. By inhibiting these enzymes, this compound induces synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talazoparib-13C,d4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where detailed understanding of drug behavior is required .

Properties

Molecular Formula

C19H14F2N6O

Molecular Weight

385.4 g/mol

IUPAC Name

(11S,12R)-7-fluoro-12-(2-methyl-1,2,4-triazol-3-yl)-11-(2,3,5,6-tetradeuterio-4-fluorophenyl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1

InChI Key

HWGQMRYQVZSGDQ-UWQIOMAISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C@@H]2[C@H](C3=NNC(=O)C4=C3C(=CC(=C4)F)N2)C5=NC=NN5C)[2H])[2H])F)[2H]

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Origin of Product

United States

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